molecular formula C11H6F3NO B11881566 7-(Trifluoromethyl)quinoline-4-carbaldehyde CAS No. 89446-68-4

7-(Trifluoromethyl)quinoline-4-carbaldehyde

Cat. No.: B11881566
CAS No.: 89446-68-4
M. Wt: 225.17 g/mol
InChI Key: APCJAFSZYJPDTK-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-4-carbaldehyde is an organic compound with the molecular formula C11H6F3NO It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features a trifluoromethyl group at the 7th position and an aldehyde group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)quinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-7-(trifluoromethyl)quinoline with formylating agents can yield the desired aldehyde compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of green solvents and environmentally friendly catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)quinoline-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(Trifluoromethyl)quinoline-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-4-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinoline
  • 7-(Trifluoromethyl)quinoline-4-thiol
  • 4-Hydroxy-7-(trifluoromethyl)quinoline

Uniqueness

Compared to its analogs, 7-(Trifluoromethyl)quinoline-4-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

89446-68-4

Molecular Formula

C11H6F3NO

Molecular Weight

225.17 g/mol

IUPAC Name

7-(trifluoromethyl)quinoline-4-carbaldehyde

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)8-1-2-9-7(6-16)3-4-15-10(9)5-8/h1-6H

InChI Key

APCJAFSZYJPDTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)C=O

Origin of Product

United States

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